molecular formula C8H6Cl2O2 B027068 2-Chloro-5-methoxybenzoyl chloride CAS No. 100191-61-5

2-Chloro-5-methoxybenzoyl chloride

Cat. No.: B027068
CAS No.: 100191-61-5
M. Wt: 205.03 g/mol
InChI Key: KETKGSXSUASDMR-UHFFFAOYSA-N
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Description

2-Chloro-5-methoxybenzoyl chloride (CAS 100191-61-5) is a specialized benzoyl chloride derivative with the molecular formula C 8 H 6 Cl 2 O 2 and a molecular weight of 205.04 . This compound serves as a versatile chemical synthesis intermediate and a key benzoyl cation (C 6 H 5 CO + ) synthon in research and development . Its structure, featuring both an acyl chloride group and chloro- and methoxy- substituents on the benzene ring, makes it a valuable building block for the preparation of more complex molecules through reactions typical of acyl chlorides, such as the formation of amides and esters . In practical application, this compound is employed in synthetic routes, including the preparation of benzamide derivatives, which are of significant interest in pharmaceutical and agrochemical research . As a reactive organochlorine compound, it requires careful handling. It is classified as a dangerous good, and proper personal protective equipment (PPE), including faceshields, gloves, and goggles, is essential . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

100191-61-5

Molecular Formula

C8H6Cl2O2

Molecular Weight

205.03 g/mol

IUPAC Name

2-chloro-5-methoxybenzoyl chloride

InChI

InChI=1S/C8H6Cl2O2/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3

InChI Key

KETKGSXSUASDMR-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)Cl)C(=O)Cl

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C(=O)Cl

Synonyms

Benzoyl chloride, 2-chloro-5-methoxy- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares 2-chloro-5-methoxybenzoyl chloride with structurally related benzoyl chloride derivatives, focusing on molecular properties, substituent effects, and applications.

Substituent Effects and Reactivity

5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl Chloride (C₁₄H₉Cl₂FO₂; MW 299.12)

  • Substituents: A bulky 3-fluorobenzyloxy group at C-2 and chlorine at C-5.
  • Reactivity: The electron-withdrawing fluorine and chlorine enhance electrophilicity at the acyl chloride, but steric hindrance from the benzyloxy group may slow nucleophilic attacks.
  • Applications: Likely used in synthesizing fluorinated bioactive molecules .

5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl Chloride (C₁₄H₈Cl₃FO₂; MW 333.56) Substituents: Additional chlorine and fluorine on the benzyloxy group. Applications: Suitable for creating multi-halogenated intermediates in drug discovery .

5-Bromo-2-[(3-methylbenzyl)oxy]benzoyl Chloride (C₁₅H₁₂BrClO₂; MW 339.61)

  • Substituents: Bromine at C-5 and a methylbenzyloxy group at C-2.
  • Reactivity: Bromine’s polarizability may increase susceptibility to nucleophilic substitution. The methyl group adds modest steric hindrance.
  • Hazard: Classified as an irritant due to reactive acyl chloride and bromine .

5-Iodo-2-methoxybenzoyl Chloride (C₈H₆ClIO₂; MW 304.49) Substituents: Iodine at C-5 and methoxy at C-2. Applications: Documented in medicinal chemistry for iodine-containing drug candidates .

Structural and Functional Differences
Compound Molecular Formula Molecular Weight Key Substituents Reactivity Profile Applications
This compound C₈H₆Cl₂O₂ 217.04 (calc.) Cl (C-2), OMe (C-5) Moderate (balanced EWG/EDG) Pharmaceuticals, polymers
5-Chloro-2-[(3-FBzO)BzCl] C₁₄H₉Cl₂FO₂ 299.12 Cl (C-5), 3-F-BzO (C-2) High (EWG dominance) Fluorinated APIs
5-Bromo-2-[(3-MeBzO)BzCl] C₁₅H₁₂BrClO₂ 339.61 Br (C-5), 3-Me-BzO (C-2) Moderate (Br polarizability) Specialty chemicals
5-Iodo-2-methoxybenzoyl chloride C₈H₆ClIO₂ 304.49 I (C-5), OMe (C-2) Low (EDG dominance) Medicinal intermediates

Key Observations :

  • Electron Effects : Chlorine and fluorine substituents enhance electrophilicity, while methoxy or bulky groups reduce reactivity.
  • Steric Hindrance : Benzyloxy groups (e.g., in and ) impede reaction rates compared to simpler substituents like methoxy.
  • Halogen Impact : Bromine and iodine introduce distinct reactivity (e.g., Suzuki coupling for Br/I) and applications in radiopharmaceuticals (I) .

Preparation Methods

Esterification and Methylation Under Anhydrous Conditions

The most efficient route to 2-chloro-5-methoxybenzoyl chloride begins with 5-chlorosalicylic acid as the starting material. In a patented process, 5-chlorosalicylic acid undergoes esterification using methanol and sulfuric acid, yielding methyl 5-chlorosalicylate (92% yield). Subsequent methylation with dimethyl sulfate in acetone, catalyzed by sodium hydroxide, introduces the methoxy group at the 2-position. Anhydrous conditions are critical here to prevent hydrolysis of the ester intermediate. The reaction proceeds as follows:

5-Chlorosalicylic acidH2SO4CH3OHMethyl 5-chlorosalicylateNaOH(CH3)2SO4Methyl 5-chloro-2-methoxybenzoate\text{5-Chlorosalicylic acid} \xrightarrow[\text{H}2\text{SO}4]{\text{CH}3\text{OH}} \text{Methyl 5-chlorosalicylate} \xrightarrow[\text{NaOH}]{\text{(CH}3\text{)}2\text{SO}4} \text{Methyl 5-chloro-2-methoxybenzoate}

Table 1: Reaction Conditions for Methylation of 5-Chlorosalicylic Acid

ParameterValue
5-Chlorosalicylic acid5 kg
Methanol50 L
Sulfuric acid2 L
Dimethyl sulfate215 g
TemperatureReflux (≈78°C)
Yield95% (methyl 5-chloro-2-methoxybenzoate)

This method avoids aqueous conditions, directly producing methyl 5-chloro-2-methoxybenzoate with minimal byproducts.

Hydrolysis to 5-Chloro-2-Methoxybenzoic Acid

The methyl ester is hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide. For instance, refluxing methyl 5-chloro-2-methoxybenzoate (500 g) with 2 N NaOH (825 mL) in acetone generates 5-chloro-2-methoxybenzoic acid in 45–49.5% yield. The lower yield compared to earlier steps is attributed to partial saponification under basic conditions.

Chlorination with Thionyl Chloride

The final step involves converting 5-chloro-2-methoxybenzoic acid to the acyl chloride using thionyl chloride (SOCl₂). Heating the acid (19 g) with excess SOCl₂ (64 mL) under reflux for 1 hour achieves 72% yield of this compound. Benzene is added post-reaction to facilitate solvent removal, and the product is recrystallized from hexane to attain a melting point of 59–60°C.

Critical Parameters for Chlorination

  • Molar Ratio : 1:3.4 (acid : SOCl₂) ensures complete conversion.

  • Temperature : Reflux (≈70°C) accelerates reaction kinetics.

  • Solvent : Benzene aids in azeotropic removal of HCl and excess SOCl₂.

Alternative Synthesis from Methyl 5-Chlorosalicylate

Methylation Under Aqueous Conditions

An alternative pathway involves initial esterification of 5-chlorosalicylic acid to methyl 5-chlorosalicylate, followed by methylation in aqueous sodium hydroxide. While this method is feasible, it requires careful pH control to avoid ester hydrolysis. For example, adding dimethyl sulfate (335 g) to methyl 5-chlorosalicylate (500 g) in acetone with 2 N NaOH (1650 mL) yields methyl 5-chloro-2-methoxybenzoate at 66% efficiency.

Hydrolysis and Chlorination

The ester is hydrolyzed as described in Section 1.2, and the resultant acid is treated with SOCl₂. This route is less favored industrially due to additional purification steps and lower overall yields (24% total yield in scaled processes).

Optimization and Scale-Up Considerations

Solvent and Reagent Selection

  • Solvent : Acetone is preferred for methylation due to its miscibility with dimethyl sulfate and sodium hydroxide.

  • Chlorinating Agent : Thionyl chloride outperforms alternatives like PCl₃ or PCl₅ due to milder conditions and easier byproduct removal (SO₂ and HCl gases).

Temperature and Stoichiometry

  • Methylation : Reflux temperatures (70–80°C) balance reaction rate and side-product formation.

  • Chlorination : Excess SOCl₂ (3.4 equivalents) ensures complete acid conversion, while benzene co-solvent prevents localized overheating.

Table 2: Comparative Yields Across Synthetic Routes

MethodStepYield (%)
Direct Methylation (Anhydrous)Esterification92
Methylation95
Hydrolysis45–49.5
Chlorination72
Alternative (Aqueous)Overall24

Industrial Scalability

The anhydrous route is scalable to multi-kilogram batches, with reactors optimized for continuous thionyl chloride distillation. Pilot studies demonstrate consistent purity (>98%) when using hexane recrystallization, meeting pharmaceutical-grade standards .

Q & A

Q. What are the standard laboratory synthesis protocols for 2-chloro-5-methoxybenzoyl chloride?

The synthesis of aryl chlorides like this compound typically involves chlorination of the corresponding benzoic acid derivative. Common methods include:

  • Thionyl Chloride (SOCl₂) : Refluxing the acid with excess thionyl chloride in inert solvents (e.g., benzene, dichloromethane) for 4–12 hours, followed by distillation to isolate the acyl chloride .
  • Oxalyl Chloride ((COCl)₂) : Reaction with catalytic N,N-dimethylformamide (DMF) in dichloromethane at 50°C, yielding a solid product after aqueous workup .
  • Phosphorus Pentachloride (PCl₅) : Used in tandem with Friedel-Crafts catalysts (e.g., AlCl₃) for aromatic chlorination, though this method may require stringent temperature control (0–20°C) to avoid side reactions .

Key Considerations : Solvent choice (polar vs. nonpolar) affects reaction kinetics, and excess chlorinating agents improve yield but require careful quenching.

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Impervious gloves (e.g., nitrile), sealed goggles, and lab coats are mandatory due to the compound’s corrosive nature and risk of skin/eye exposure .
  • Ventilation : Use fume hoods to mitigate inhalation risks; the compound may release HCl or phosgene upon decomposition .
  • Storage : Store in airtight containers under dry, inert conditions to prevent hydrolysis. Avoid contact with moisture or strong bases .

Emergency Measures : In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical attention for persistent symptoms .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the substitution pattern (e.g., methoxy and chloro groups at positions 5 and 2, respectively). Aromatic protons typically appear in the δ 6.5–8.0 ppm range .
  • Mass Spectrometry (MS) : Electron ionization (EI-MS) detects molecular ion peaks (e.g., [M]⁺ at m/z 204.6) and fragmentation patterns indicative of acyl chloride functionality .
  • Infrared (IR) Spectroscopy : Strong C=O stretching (~1770 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during synthesis?

  • Temperature Control : Lower temperatures (0–20°C) reduce decomposition risks when using reactive agents like PCl₅ or SOCl₂ .
  • Solvent Selection : Nonpolar solvents (e.g., benzene) favor slower, controlled reactions, while polar solvents (e.g., DMF) accelerate kinetics but may promote hydrolysis .
  • Catalyst Screening : DMF acts as a Lewis acid catalyst in oxalyl chloride reactions, enhancing electrophilicity of the carbonyl carbon .

Case Study : In analogous compounds (e.g., 2-chloro-4-fluoro-5-nitrobenzoyl chloride), extended reaction times (12 hours) in dichloromethane improved yields by 15% compared to shorter durations .

Q. How does the electronic environment of this compound influence its reactivity in nucleophilic acyl substitution?

The methoxy group at position 5 is electron-donating (+M effect), activating the ring toward electrophilic substitution but deactivating the carbonyl carbon. Conversely, the chloro group at position 2 is electron-withdrawing (-I effect), increasing the electrophilicity of the acyl chloride. This duality creates a balance:

  • Nucleophilic Attack : Amines or alcohols preferentially attack the carbonyl carbon, forming amides or esters.
  • Steric Effects : Substituent positioning (ortho vs. para) impacts accessibility for bulky nucleophiles .

Mechanistic Insight : DFT calculations on similar benzoyl chlorides suggest that electron-withdrawing groups lower the LUMO energy, accelerating nucleophilic substitution .

Q. How can researchers resolve contradictions in reported reaction outcomes (e.g., yield variability)?

  • Reproducibility Checks : Validate reported protocols with controlled variables (e.g., humidity, reagent purity). For example, traces of water in SOCl₂ can hydrolyze the product, reducing yields .
  • Byproduct Analysis : Use LC-MS or TLC to identify side products (e.g., benzoic acid from hydrolysis) and adjust quenching steps .
  • Statistical Design of Experiments (DoE) : Apply factorial designs to isolate critical factors (e.g., molar ratios, temperature) influencing yield .

Example : In one study, switching from benzene to dichloromethane reduced side-product formation by 20% due to better solubility of intermediates .

Q. What strategies mitigate decomposition of this compound during long-term storage?

  • Stabilizers : Add molecular sieves to absorb moisture or stabilizers like hydroquinone to prevent radical-mediated degradation .
  • Inert Atmosphere : Store under argon or nitrogen to preclude oxidation .
  • Low-Temperature Storage : Freezing (-20°C) in amber vials reduces thermal degradation .

Decomposition Pathways : Hydrolysis to 2-chloro-5-methoxybenzoic acid is the primary degradation route, detectable via IR loss of C=O intensity at ~1770 cm⁻¹ .

Methodological Resources

  • Spectral Libraries : NIST Chemistry WebBook provides reference IR and MS data for acyl chlorides .
  • Safety Guidelines : OSHA HazCom 2012 standards outline handling protocols for corrosive reagents .

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